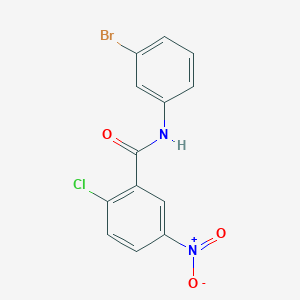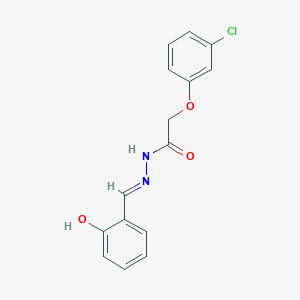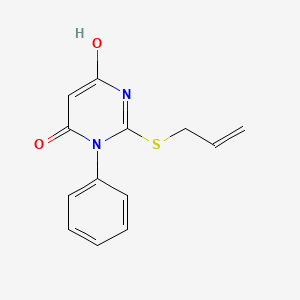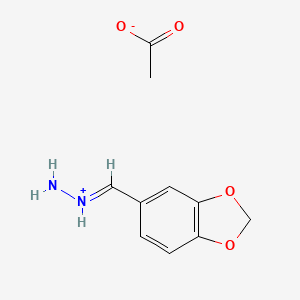![molecular formula C24H26N2O2 B5972734 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B5972734.png)
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline, also known as DMQX, is a chemical compound that has been widely used in scientific research. This compound is a potent antagonist of the ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. DMQX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline has been extensively used in scientific research to study the role of the NMDA receptor in various neurological and psychiatric disorders. The NMDA receptor has been implicated in the pathophysiology of several disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety. 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline has been shown to be a potent antagonist of the NMDA receptor, which makes it a valuable tool in studying the role of this receptor in these disorders. 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline has also been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory.
作用機序
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. The NMDA receptor requires both glutamate and glycine to activate the receptor and allow calcium ions to enter the cell. 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline competes with glycine for binding to the receptor, which prevents the receptor from being activated. This results in a decrease in calcium influx into the cell and a decrease in the excitatory neurotransmission mediated by the NMDA receptor.
Biochemical and Physiological Effects
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline has been shown to have several biochemical and physiological effects. 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline has been shown to decrease glutamate-induced excitotoxicity, which is a process that can lead to cell death in various neurological disorders. 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline has also been shown to decrease the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects in psychiatric disorders. 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline has also been shown to have anticonvulsant effects, which may be beneficial in treating epilepsy.
実験室実験の利点と制限
One of the main advantages of using 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a valuable tool in studying the role of the NMDA receptor in various neurological and psychiatric disorders. However, one of the limitations of using 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline is its potential toxicity. 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline has been shown to be toxic to cells at high concentrations, which may limit its use in some experiments.
将来の方向性
There are several future directions for the use of 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline in scientific research. One direction is the development of novel 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline derivatives with improved potency and selectivity for the NMDA receptor. Another direction is the use of 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline in combination with other drugs to enhance its therapeutic effects. 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline may also be used in conjunction with other imaging techniques to study the role of the NMDA receptor in vivo. Finally, 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline may be used to study the role of the NMDA receptor in other physiological processes, such as pain perception and addiction.
Conclusion
In conclusion, 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline is a potent antagonist of the NMDA receptor that has been extensively used in scientific research. 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline has been shown to have potential therapeutic applications in various neurological and psychiatric disorders. 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline has several biochemical and physiological effects, including decreasing glutamate-induced excitotoxicity, decreasing the release of dopamine and serotonin, and having anticonvulsant effects. 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline has advantages and limitations for lab experiments, including its high potency and selectivity for the NMDA receptor and its potential toxicity. There are several future directions for the use of 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline in scientific research, including the development of novel derivatives, the use of 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline in combination with other drugs, and the study of the role of the NMDA receptor in other physiological processes.
合成法
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline can be synthesized through a multistep process involving the reaction of 3,4-dimethylbenzaldehyde with 2-nitrobenzoyl chloride to form the intermediate 2-(3,4-dimethylphenyl)quinoline-4-carbaldehyde. The intermediate is then reacted with morpholine and triethylamine to form the final product, 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-15-9-10-19(11-16(15)2)23-12-21(20-7-5-6-8-22(20)25-23)24(27)26-13-17(3)28-18(4)14-26/h5-12,17-18H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABFDAUCZZZFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B5972668.png)
![[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide](/img/structure/B5972671.png)
![1-[2-hydroxy-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B5972675.png)
![(3-isopropoxyphenyl){1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5972681.png)
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5972688.png)
![N-(4-tert-butylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5972704.png)
![methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate](/img/structure/B5972711.png)
![N'-[2-(4-methylphenoxy)acetyl]propanohydrazide](/img/structure/B5972719.png)



![2-(1-cyclopentyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5972744.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5972756.png)